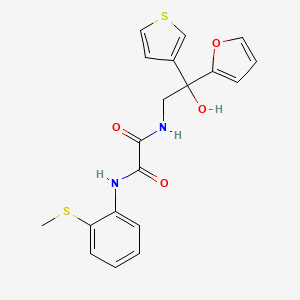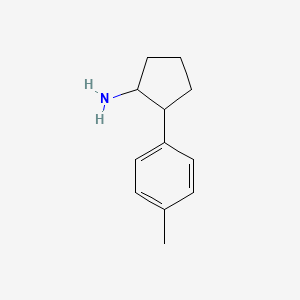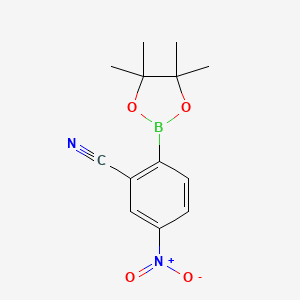
(E)-ethyl 4-(2-cyano-3-oxo-3-(phenethylamino)prop-1-en-1-yl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound pertains to a class of chemicals that have been synthesized for various applications, particularly in organic and medicinal chemistry. Though specific information on this compound is rare, its structure suggests its potential in biochemical applications due to the presence of functional groups like cyano, oxo, and piperazine.
Synthesis Analysis
The compound may be synthesized through reactions involving secondary amines, as indicated by studies involving similar structures. For instance, ethyl carboxylates reacting with secondary amines can yield N,N'-disubstituted piperazine derivatives (Vasileva et al., 2018).
Molecular Structure Analysis
Structural analysis often involves X-ray crystallography and NMR spectroscopy. Although specific studies on this compound are not available, related piperazine derivatives demonstrate diverse hydrogen-bonding networks and polymorphism in crystalline forms (Weatherhead-Kloster et al., 2005).
Chemical Reactions and Properties
Chemical properties such as reactivity with amines, and transformation into different derivatives, highlight the compound’s versatility in synthesis and potential chemical reactions. For example, piperazine derivatives have been known to react with various agents to form new compounds with significant biological activity (Rajkumar et al., 2014).
Physical Properties Analysis
Physical properties like solubility, melting point, and crystalline structure are critical for the compound's applications in material science and drug formulation. Similar compounds have been analyzed for their crystalline structures and polymorphic forms to determine their physical characteristics (Faizi et al., 2016).
Chemical Properties Analysis
The chemical properties of a compound, including its stability, reactivity, and degradation pathways, are essential for understanding its applications and safety. Studies on similar compounds provide insights into their reactivity and potential uses in various fields (Kulkarni et al., 2016).
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Derivatives Formation
- Ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates interact with secondary amines to form 4-aryl-2-(thiophen-2-yl)-4-oxobutanamides. When reacting with piperazine, they generate N,N'-disubstituted piperazine derivatives, highlighting the chemical versatility of piperazine derivatives (Vasileva et al., 2018).
- The preparation of ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, followed by several steps, results in the formation of cephalosporanic and penicillanic acid derivatives through the Mannich reaction, showcasing the compound's potential in synthesizing medically relevant derivatives (Başoğlu et al., 2013).
- The conversion of cyanoacylation products into various heterocyclic systems, such as 3-substituted 2-iminocoumarins, acrylamides, and other derivatives, demonstrates the structural complexity and potential pharmacological applications of these compounds (Bialy & Gouda, 2011).
Biological Activity
Antimicrobial and Enzymatic Activity Studies
- Various derivatives, such as 1,2,4-triazol-3-ones and penicillanic/cephalosporanic acid derivatives, have been synthesized and tested for antimicrobial, antilipase, and antiurease activities. These studies reveal the potential of piperazine derivatives in developing new antimicrobial agents and enzyme inhibitors (Başoğlu et al., 2013).
Structural and Conformational Analysis
Crystal and Conformational Structure Insights
- The study of compounds like enoxacin trihydrate, which includes a piperazinium ring, reveals insights into the conformational structure and hydrogen bonding patterns, providing a foundation for understanding the molecular interactions and stability of related compounds (Parvez et al., 2004).
- Investigations into compounds like 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid provide valuable information on the molecular conformations and dihedral angles, contributing to the understanding of molecular geometry and its implications for chemical reactivity and interactions (Faizi et al., 2016).
Eigenschaften
IUPAC Name |
ethyl 4-[(E)-2-cyano-3-oxo-3-(2-phenylethylamino)prop-1-enyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-2-26-19(25)23-12-10-22(11-13-23)15-17(14-20)18(24)21-9-8-16-6-4-3-5-7-16/h3-7,15H,2,8-13H2,1H3,(H,21,24)/b17-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCNNRPTBBZKGA-BMRADRMJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C=C(C#N)C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)/C=C(\C#N)/C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-ethyl 4-(2-cyano-3-oxo-3-(phenethylamino)prop-1-en-1-yl)piperazine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-pyrazol-1-yl)ethanone](/img/structure/B2487587.png)
![N-(3,4-difluorophenyl)-2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2487588.png)
![1-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine](/img/structure/B2487589.png)
![3-(trifluoromethyl)-N-[4-[[3-(trifluoromethyl)phenyl]sulfinylmethyl]phenyl]benzamide](/img/structure/B2487591.png)
![9-(4-bromophenyl)-3-(2-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2487594.png)
![2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2487595.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)furan-3-carboxamide](/img/structure/B2487597.png)

![1-[(2,4-dichlorophenyl)sulfonyl]-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine](/img/structure/B2487600.png)


![Ethyl 2-[1,3-dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]purin-7-yl]acetate](/img/structure/B2487603.png)
![4-[2-(Trifluoromethyl)benzyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2487606.png)